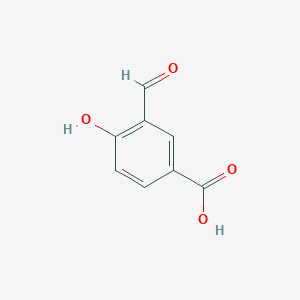

3-Formyl-4-hydroxybenzoic acid

Vue d'ensemble

Description

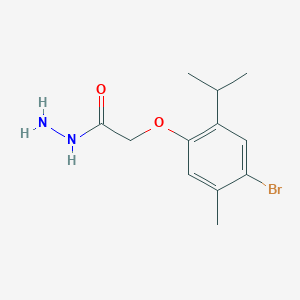

3-Formyl-4-hydroxybenzoic acid is a polar aromatic aldehyde . It can be used as a reactant to prepare a pH-sensitive fluorescent probe 4,4′- (hydrazine-1,2-diylidene bis (methanylylidene)) bis (3-hydroxybenzoic acid (HDBB) by one-step condensation reaction with hydrazine .

Synthesis Analysis

The synthesis of 3-Formyl-4-hydroxybenzoic acid can be achieved from hydroxybenzoic acid and chloroform using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent . Another method involves using 4chloro3nitrobenzoic acid as the starting material .

Molecular Structure Analysis

The molecular formula of 3-Formyl-4-hydroxybenzoic acid is C8H6O4 . The molecular weight is 166.13 g/mol . The InChI string is InChI=1S/C8H6O4/c9-4-6-3-5 (8 (11)12)1-2-7 (6)10/h1-4,10H, (H,11,12) .

Chemical Reactions Analysis

3-Formyl-4-hydroxybenzoic acid can be used as a reactant to prepare a pH-sensitive fluorescent probe 4,4′- (hydrazine-1,2-diylidene bis (methanylylidene)) bis (3-hydroxybenzoic acid (HDBB) by one-step condensation reaction with hydrazine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-4-hydroxybenzoic acid include a molecular weight of 166.13 g/mol , a topological polar surface area of 74.6 Ų , and a complexity of 190 . It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis of Fluorescent Probes

This compound can be used to prepare pH-sensitive fluorescent probes like 4,4′-(hydrazine-1,2-diylidenebis(methanylylidene))bis(3-hydroxybenzoic acid (HDBB) through a one-step condensation reaction with hydrazine .

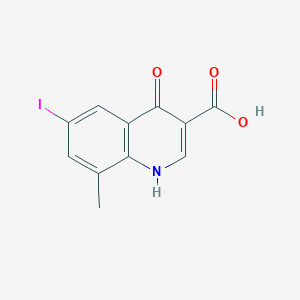

Aggregation-Induced Emission

It exhibits aggregation-induced emission (AIE) properties when combined with metal-organic framework materials such as ZIF-8, which can be utilized for the ratio fluorescence detection of tetracycline antibiotics .

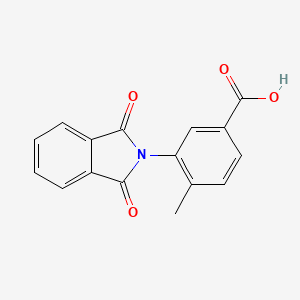

Sensitization of Lanthanide Luminescence

3-Formyl-4-hydroxybenzoic acid-derived ligands synthesized from ethylenediamine and related amines can form hetero-binuclear complexes with transition metal ions and lanthanide ions, leading to the sensitization of luminescence in ions like Yb(III), Er(III), and Nd(III) .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or acting as a substrate or inhibitor .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds are known to cause various effects at the molecular and cellular level, such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Formyl-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

3-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZBZWZORYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973951 | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-hydroxybenzoic acid | |

CAS RN |

584-87-2 | |

| Record name | 584-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3-Formyl-4-hydroxybenzoic acid and how is it typically characterized?

A: 3-Formyl-4-hydroxybenzoic acid is a salicylaldehyde derivative featuring both a carboxylic acid and a formyl group on the aromatic ring. Its molecular formula is C8H6O4 with a molecular weight of 166.13 g/mol []. Characteristically, this compound is analyzed using techniques like elemental analysis, 1H NMR, and IR spectroscopy [].

Q2: How does 3-Formyl-4-hydroxybenzoic acid behave as a ligand in the formation of metal-organic frameworks (MOFs)?

A: This compound acts as an effective linker in constructing MOFs by coordinating metal ions through its carboxylate and salicylaldehydato moieties. Research has demonstrated its use in synthesizing a 2D coordination network with copper, {Cu2L2⋅(DMF)3(H2O)3}n (1‐DMF) []. This structure exhibits 1D channels and demonstrates flexibility upon solvent exchange while retaining its connectivity and porosity [].

Q3: What are the potential applications of MOFs derived from 3-Formyl-4-hydroxybenzoic acid in gas separation?

A: MOFs incorporating this compound show promise in gas separation technologies, particularly for the isolation of acetylene (C2H2). The activated MOF material {Cu2L2⋅(DMF)3(H2O)3}n exhibits type I gas sorption behavior and a notable selectivity for C2H2 over CH4 and other C2Hn hydrocarbons [].

Q4: How does 3-Formyl-4-hydroxybenzoic acid contribute to the formation of disinfection byproducts (DBPs) in drinking water treatment?

A: Recent studies identified 3-Formyl-4-hydroxybenzoic acid as a non-halogenated aromatic DBP formed during the chlorination of drinking water []. It appears to be an intermediate product in the complex reaction pathway from natural organic matter (NOM) to halogenated aromatic DBPs. This finding helps bridge the knowledge gap in understanding the formation of potentially harmful DBPs during water chlorination [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)